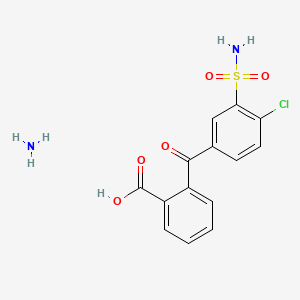
Chlorthalidone impurity (ammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorthalidone impurity (ammonium) is the ammonium salt form of the metabolite of Chlorthalidone. Chlorthalidone is a thiazide-like diuretic commonly used in the treatment of hypertension and edema. The impurity is often studied to understand the stability, efficacy, and safety of the parent compound, Chlorthalidone .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Chlorthalidone impurity (ammonium) involves the synthesis of Chlorthalidone followed by its conversion to the ammonium salt form. The synthetic route typically includes:
Synthesis of Chlorthalidone: This involves the reaction of 2-chloro-5-sulfamoylbenzoic acid with phthalic anhydride under specific conditions to form Chlorthalidone.
Conversion to Ammonium Salt: The Chlorthalidone is then reacted with ammonium hydroxide to form the ammonium salt
Industrial Production Methods
Industrial production methods for Chlorthalidone impurity (ammonium) are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-chloro-5-sulfamoylbenzoic acid and phthalic anhydride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization and filtration.
Conversion to Ammonium Salt: The purified Chlorthalidone is then treated with ammonium hydroxide in large-scale reactors to produce the ammonium salt
化学反应分析
Types of Reactions
Chlorthalidone impurity (ammonium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the impurity back to its parent compound or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Chlorthalidone impurity (ammonium) .
科学研究应用
Chlorthalidone impurity (ammonium) has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Chlorthalidone.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Medicine: Research on this impurity helps in understanding the pharmacokinetics and pharmacodynamics of Chlorthalidone.
Industry: It is used in the quality control and assurance processes during the manufacturing of Chlorthalidone .
作用机制
The mechanism of action of Chlorthalidone impurity (ammonium) is similar to that of Chlorthalidone. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water. This results in a reduction in blood volume and blood pressure .
相似化合物的比较
Chlorthalidone impurity (ammonium) can be compared with other similar compounds such as:
Chlorthalidone EP Impurity B: This compound is another impurity of Chlorthalidone with a different chemical structure.
Chlorthalidone Impurity C: Another related compound with distinct properties.
Chlorthalidone Impurity D: A different impurity that is studied for its unique characteristics .
Chlorthalidone impurity (ammonium) is unique due to its specific formation as an ammonium salt and its distinct chemical and biological properties compared to other impurities.
属性
分子式 |
C14H13ClN2O5S |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
azane;2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10ClNO5S.H3N/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19;/h1-7H,(H,18,19)(H2,16,20,21);1H3 |
InChI 键 |
LNBSTPKFHYROOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
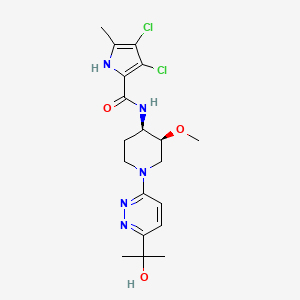
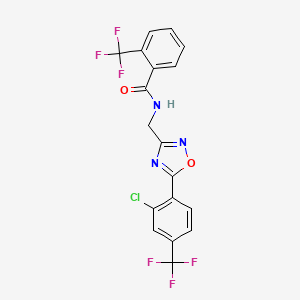
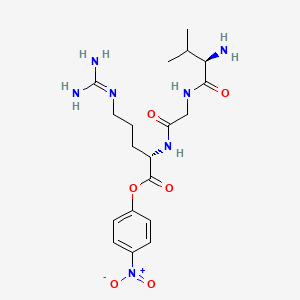
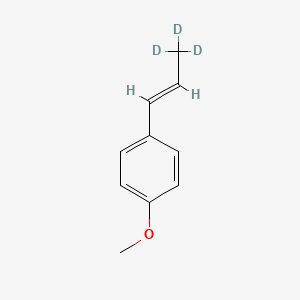
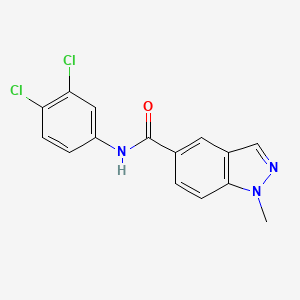

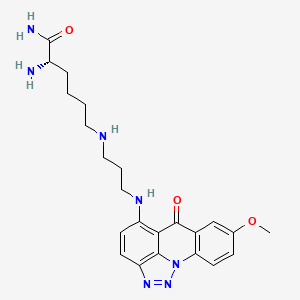
![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)

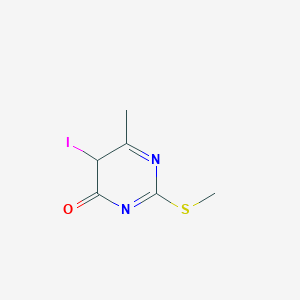
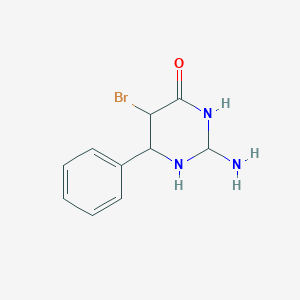
![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
